I-Tid-PC-16

Vue d'ensemble

Description

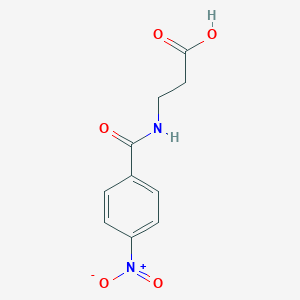

I-Tid-PC-16 is a synthetic compound that has gained popularity in scientific research due to its ability to synthesize a variety of organic compounds. It is a member of the phosphonium salt family and is commonly used as a reagent in organic synthesis reactions.

Applications De Recherche Scientifique

Biosensing Applications

- Photonic Crystal Biosensors : A study by Zhang et al. (2014) demonstrated the use of a photonic crystal biosensor in a total-internal-reflection configuration for label-free detection of cardiac biomarkers, specifically Troponin I. This sensor's open microcavity structure allows for direct exposure to analyte molecules, significantly enhancing detection capabilities (Zhang et al., 2014).

Gene Quantification

- Real-Time Quantitative PCR : Ginzinger (2002) highlights the transformation of real-time Q-PCR from an experimental tool to a mainstream scientific technique. This method has vast applications including mRNA expression level measurement, DNA copy number analysis, and viral titer measurement (Ginzinger, 2002).

Microbiology

- Improved Bacterial and Fungal Marker Gene Primers : Walters et al. (2015) explored modified primer pairs targeting bacterial and fungal genomic DNA. These primers do not introduce biases and are crucial for microbiome research, highlighting their application in microbial community surveys (Walters et al., 2015).

- PCR Coamplification of 16S rRNA Genes : Wang and Wang (1997) discussed the frequency of chimeric molecule formation in PCR coamplification of 16S rRNA genes, a key concern in microbial diversity studies (Wang & Wang, 1997).

Instrumentation and Control Systems

Magnetic Levitation System Controllers : Sain, Swain, and Mishra (2016) investigated the performance of integral-tilted-derivative (I-TD) controllers in magnetic levitation systems. They compared these with conventional TID controllers, showing the superiority of I-TD controllers in terms of performance metrics (Sain et al., 2016).

PCR and Immunohistochemistry in Diagnosing HPV : A study by Awan et al. (2017) on the comparative sensitivity of PCR and Immunohistochemistry for detecting Human Papillomavirus in oral squamous cell carcinoma demonstrated PCR's higher reliability (Awan et al., 2017).

Digital AMR Magnetometer for Space Applications : Novotný et al. (2021) described the development and characterization of a low-noise magnetometer based on anisotropic magnetoresistance sensors for space applications. They emphasized its performance under total ionizing dose (TID) testing (Novotný et al., 2021).

Identification of Periodontal Pathogens in Atheromatous Plaques : Haraszthy et al. (2000) investigated the presence of periodontal pathogens in atherosclerotic plaques, contributing to understanding the microbial component in coronary vascular disease (Haraszthy et al., 2000).

Quantitative PCR in Environmental Samples : Smith et al. (2006) assessed the reproducibility and reliability of quantitative PCR in determining gene and transcript numbers in environmental samples, a critical aspect of environmental microbiology (Smith et al., 2006).

Automatic Generation Control in Power Systems : Khamari et al. (2020) explored the use of a hybrid optimization technique with TID controllers for automatic generation control in power systems under deregulated environments, showing the utility of TID controllers in this field (Khamari et al., 2020).

Propriétés

IUPAC Name |

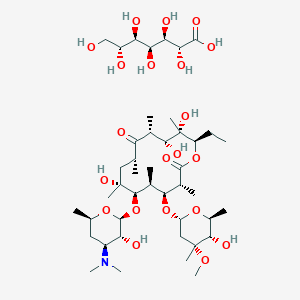

[(2R)-3-hexadecanoyloxy-2-[10-[[2-(125I)iodanyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methoxy]-10-oxodecanoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H70F3IN3O10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-22-25-40(52)57-33-37(34-59-61(54,55)58-30-29-50(2,3)4)60-41(53)26-23-20-17-16-19-21-24-39(51)56-32-35-27-28-36(31-38(35)47)42(48-49-42)43(44,45)46/h27-28,31,37H,5-26,29-30,32-34H2,1-4H3/t37-/m1/s1/i47-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMUBPQMRBSKNL-ZRKYHJCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(=O)OCC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(=O)OCC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)[125I] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H70F3IN3O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935577 | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-({2-(~125~I)iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methoxy)-10-oxodecanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1001.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

I-Tid-PC-16 | |

CAS RN |

156996-76-8 | |

| Record name | 1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156996768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-({2-(~125~I)iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methoxy)-10-oxodecanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[(Phenylmethyl)imino]bisbutanenitrile](/img/structure/B123835.png)

![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)

![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)